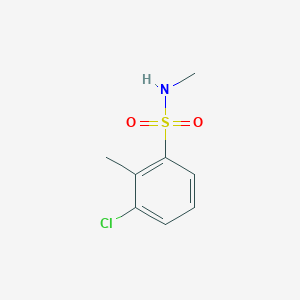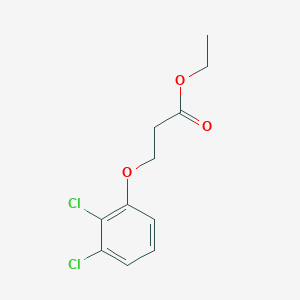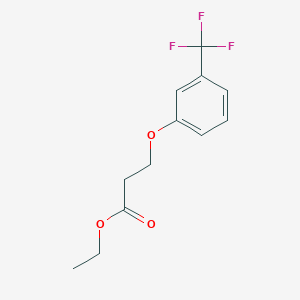
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperidine derivative. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Amidation: Formation of the amide bond between the substituted phenyl ring and the piperidine derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can influence its reactivity and interactions with biological targets
Propriétés
IUPAC Name |
(5-bromo-2-fluorophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O/c1-17(2)11-5-7-18(8-6-11)14(19)12-9-10(15)3-4-13(12)16/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKNTYNYPHLODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














